2-Methyl-4-(piperidin-4-yl)butanenitrile
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Overview
Description
2-Methyl-4-(piperidin-4-yl)butanenitrile is an organic compound with the molecular formula C10H18N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidin-4-yl)butanenitrile typically involves the reaction of 4-piperidone with a suitable nitrile source under specific conditions. One common method involves the use of a reductive amination reaction, where 4-piperidone is reacted with a nitrile compound in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions and purification steps. Industrial methods may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperidin-4-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Methyl-4-(piperidin-4-yl)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperidin-4-yl)butanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its piperidine and nitrile functional groups. These interactions can modulate biochemical pathways and result in specific biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Piperidone: A precursor in the synthesis of 2-Methyl-4-(piperidin-4-yl)butanenitrile.
Piperidine: The parent compound, a six-membered heterocyclic amine.
2-Methylpiperidine: A similar compound with a methyl group on the piperidine ring.
Uniqueness
This compound is unique due to the presence of both a nitrile group and a piperidine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H18N2 |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
2-methyl-4-piperidin-4-ylbutanenitrile |
InChI |
InChI=1S/C10H18N2/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-10,12H,2-7H2,1H3 |
InChI Key |
QNANGTLBADNVNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCNCC1)C#N |
Origin of Product |
United States |
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